

Physical and chemical properties of 4-Amino-3,5-dimethylphenol

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

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An In-depth Technical Guide on 4-Amino-3,5-dimethylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of **4-Amino-3,5-dimethylphenol**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

4-Amino-3,5-dimethylphenol, also known as 4-hydroxy-2,6-dimethylaniline, is a substituted aniline and a member of the phenol class.^{[1][2]} It is recognized as a major metabolite of the local anesthetic, lidocaine.^{[1][3]} The compound typically appears as a brown solid and is soluble in methanol.^[4]

Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
IUPAC Name	4-amino-3,5-dimethylphenol	[2]
CAS Number	3096-70-6	[2][4]
Molecular Formula	C ₈ H ₁₁ NO	[2][4][5]
Molecular Weight	137.18 g/mol	[2][5]
InChI	InChI=1S/C8H11NO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,9H2,1-2H3	[2][5]
InChIKey	GCWYXRHXGLFVFE-UHFFFAOYSA-N	[2][5]
Canonical SMILES	<chem>CC1=CC(=CC(=C1N)C)O</chem>	[2]
Synonyms	4-Amino-3,5-xyleneol, 3,5-Dimethyl-4-aminophenol, 4-Hydroxy-2,6-dimethylaniline	[2][4][6]

Physicochemical Properties

Property	Value	Reference
Melting Point	181 °C	[4]
Boiling Point	296.5 °C at 760 mmHg	[4]
Density	1.118 g/cm ³	[4]
Flash Point	133.1 °C	[4]
Vapor Pressure	0.000807 mmHg at 25°C	[4]
pKa	10.47 ± 0.23 (Predicted)	[4]
logP	2.17240	[4]
Refractive Index	1.6	[4]
Solubility	Soluble in Methanol	[4]
Appearance	Brown solid	[4]
Storage Temperature	Refrigerator	[4]

Spectral Data

While specific spectral data is not extensively available in the search results, it is indicated that NMR, HPLC, LC-MS, and UPLC data for **4-Amino-3,5-dimethylphenol** can be found through specialized chemical suppliers.[7] GC-MS data has also been referenced.[2]

Synthesis and Experimental Protocols

Several methods for the synthesis of **4-Amino-3,5-dimethylphenol** have been described, primarily involving the reduction of a nitrosylated precursor.

Synthesis via Nitrosation of 3,5-Dimethylphenol and Subsequent Reduction

This protocol involves a two-step process starting from 3,5-dimethylphenol.

Step 1: Nitrosation of 3,5-Dimethylphenol

- Materials: 3,5-dimethylphenol, sodium hydroxide, sodium nitrite, hydrochloric acid, ice.
- Procedure:
 - Prepare "Solution A" by adding an aqueous solution of sodium nitrite to a cold aqueous solution of sodium sulfanilate dihydrate, and then dropping the resulting mixture into a beaker containing concentrated hydrochloric acid and ice. The mixture is kept cold in an ice bath for 20 minutes.^[1]
 - In a separate vessel, dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide with ice.^[8]
 - Slowly add Solution A dropwise to the 3,5-dimethylphenol solution in an ice bath.^[8]
 - Stir the resulting solution in the ice bath for 1 hour.^{[1][8]}

Step 2: Reduction of the Nitroso Intermediate

- Materials: The reaction mixture from Step 1, sodium dithionite.
- Procedure:
 - Heat the reaction mixture to 65-75°C.^{[1][8]}
 - Add sodium dithionite in portions until the solution loses its color.^{[1][8]}
 - Cool the solution to room temperature and stir for 30 minutes.^[1]
 - Collect the formed solid by filtration and dry to obtain **4-Amino-3,5-dimethylphenol**.^{[1][8]}

General Purification Protocol

- Materials: Crude **4-Amino-3,5-dimethylphenol**, methanol.
- Procedure:
 - Dissolve the crude product in methanol and heat to reflux.
 - Induce crystallization by cooling the solution.

- Filter the purified product and dry it.

Biological Relevance and Metabolism

4-Amino-3,5-dimethylphenol is a significant human metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2][9] The metabolism of lidocaine primarily occurs in the liver and involves a series of enzymatic reactions.[9]

The metabolic transformation of lidocaine to **4-Amino-3,5-dimethylphenol** is a multi-step process. Lidocaine undergoes N-deethylation by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4, to form monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX). [9] These intermediates can then be hydrolyzed to 2,6-xylidine.[9] Finally, 2,6-xylidine is metabolized to 4-hydroxy-2,6-dimethylaniline (**4-Amino-3,5-dimethylphenol**), a reaction that can be mediated by CYP2E1.[9]

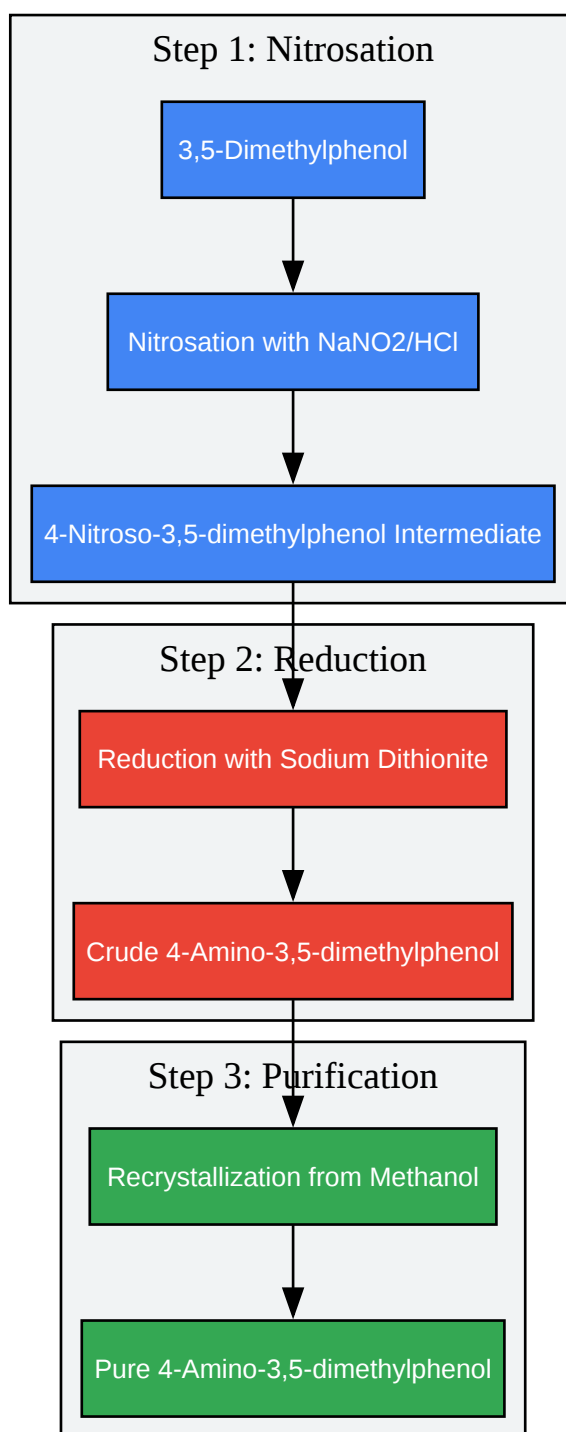
Metabolic Pathway of Lidocaine to 4-Amino-3,5-dimethylphenol



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Lidocaine Metabolic Pathway

Experimental Workflow for Synthesis



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Synthesis Workflow Diagram

Reactivity and Stability

4-Amino-3,5-dimethylphenol possesses both an amino and a hydroxyl group, making it susceptible to oxidation. The presence of the amino group also allows it to undergo diazotization and coupling reactions, which is relevant to its use as an intermediate in the synthesis of dyes.[10] The compound should be stored in a refrigerator to maintain its stability. [4]

Conclusion

4-Amino-3,5-dimethylphenol is a compound of interest due to its role as a major metabolite of lidocaine and its application as a chemical intermediate. This guide has provided a detailed summary of its physical and chemical properties, along with established protocols for its synthesis. The elucidation of its position in the metabolic pathway of lidocaine is crucial for understanding the pharmacokinetics of this widely used drug. Further research into the biological activities of this metabolite may reveal additional pharmacological or toxicological significance.

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